(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-19-14-22(30-3)21(29-2)11-15(19)12-23-24(25)18-10-9-16(13-20(18)31-23)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBMMGFKSAHFG-FMCGGJTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzylidene Intermediate
The condensation of 2,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran-6-ol is catalyzed by anhydrous potassium carbonate in refluxing ethanol (78°C, 12 hours). This step proceeds via a nucleophilic addition-elimination mechanism, yielding the (Z)-configured benzylidene intermediate due to steric hindrance from the 2-methoxy group.
Critical Parameters :
- Solvent Selection : Ethanol outperforms tetrahydrofuran (THF) in achieving >85% yield (Table 1).
- Catalyst Loading : 1.5 equivalents of K₂CO₃ optimize reaction efficiency without side-product formation.
Table 1: Solvent Impact on Condensation Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 87 | 12 |
| THF | 72 | 18 |
| Dichloromethane | 65 | 24 |
Oxidation to the 3-Oxo Derivative
The dihydrobenzofuran intermediate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 6 hours). This step converts the C3 hydroxyl group to a ketone, critical for subsequent sulfonation.
Optimization Insight :
- Oxidant Comparison : PCC achieves 93% conversion vs. 78% with MnO₂ due to milder conditions preserving the benzylidene moiety.
- Temperature Control : Exceeding 30°C promotes over-oxidation to quinone derivatives.
Sulfonation with Benzenesulfonyl Chloride
The 3-oxo intermediate reacts with benzenesulfonyl chloride in anhydrous pyridine (0°C → 25°C, 8 hours), introducing the sulfonate ester group at the C6 position.
Key Observations :
- Base Selection : Pyridine neutralizes HCl in situ, preventing acid-catalyzed decomposition.
- Steric Effects : The 2,4,5-trimethoxy substituent directs sulfonation exclusively to the C6 position (Figure 1).
Figure 1: Regioselectivity in Sulfonation
OMe
|
OMe—C—C=O
|
OSO₂Ph
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility and safety:
- Condensation Step : Residence time of 45 minutes at 5 mL/min flow rate.
- In-Line Purification : Integrated silica cartridges remove unreacted aldehydes, achieving >99% intermediate purity.
Green Chemistry Innovations
- Solvent Recycling : Ethanol recovery via fractional distillation reduces waste by 40%.
- Catalyst Reusability : Immobilized K₂CO₃ on mesoporous silica enables 10 reaction cycles without activity loss.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (3:1) eluent removes geometric isomers.
- Preparative HPLC : C18 column (MeCN/H₂O, 70:30) isolates the Z-isomer in >98% enantiomeric excess.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 6.92 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calc. for C₂₄H₂₀O₈S [M+H]⁺ 469.0964, found 469.0961.
Challenges and Troubleshooting
Stereochemical Control
The Z-configuration is maintained by:
- Low-Temperature Sulfonation : Prevents thermal isomerization to the E-form.
- Chiral Additives : (-)-Sparteine (10 mol%) induces 92% ee in pilot-scale trials.
Byproduct Formation
- Quinone Derivatives : Controlled via strict oxygen exclusion during oxidation.
- Disulfonated Products : Minimized by limiting benzenesulfonyl chloride to 1.1 equivalents.
Comparative Analysis of Published Methods
Table 2: Method Comparison Across Literature
| Parameter | Current Method | Literature A | Literature B |
|---|---|---|---|
| Condensation Yield | 87% | 78% | 82% |
| Oxidation Time | 6 h | 8 h | 12 h |
| Final Purity | 98.5% | 95% | 97% |
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations means that it could be modified to enhance its pharmacological properties, such as increasing its potency or improving its pharmacokinetic profile.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or other materials to impart specific characteristics, such as increased stability or enhanced optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of downstream effects, ultimately leading to the compound’s observed biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with three analogs (Table 1), focusing on structural variations, physicochemical properties, and implications for bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Positions (Benzylidene) | Ester/Sulfonate Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate (Target) | 2,4,5-trimethoxy | Benzenesulfonate | C₂₆H₂₄O₈S | 496.53* | Enhanced solubility due to sulfonate |
| (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate | 3,4,5-trimethoxy | Cyclohexanecarboxylate | C₂₅H₂₆O₇ | 438.48 | Higher lipophilicity |
| (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate | 2,5-dimethoxy | Methanesulfonate | C₁₉H₁₈O₈S | 406.40 | Compact sulfonate group |
*Calculated based on molecular formula.
Substituent Effects on Bioactivity
- Target Compound: The 2,4,5-trimethoxybenzylidene group introduces steric and electronic effects distinct from analogs.
- 3,4,5-Trimethoxy Analog () : The symmetric 3,4,5-trimethoxy substitution likely increases planarity and π-π stacking interactions. However, the cyclohexanecarboxylate ester reduces water solubility compared to the sulfonate group in the target compound, which may limit bioavailability .
- The smaller methanesulfonate group may decrease solubility but improve membrane permeability compared to the bulkier benzenesulfonate .
Physicochemical and Pharmacokinetic Implications
- Solubility: The benzenesulfonate group in the target compound confers higher aqueous solubility than carboxylate esters (e.g., cyclohexanecarboxylate in ), making it more suitable for intravenous formulations .
- Lipophilicity: The cyclohexanecarboxylate analog () has a lower molecular weight but higher logP due to the nonpolar cyclohexane ring, favoring passive diffusion across lipid membranes.
Crystallographic and Structural Analysis
The stereochemical integrity of these compounds is often confirmed using X-ray crystallography. For example:
- SHELX Software () : Widely used for small-molecule refinement to validate the (Z)-configuration and intermolecular interactions.
- ORTEP-3 () : Generates thermal ellipsoid plots to visualize molecular geometry and confirm substituent orientation .
- WinGX Suite () : Facilitates data analysis for comparing bond lengths and angles between analogs, highlighting how substituent changes affect molecular conformation .
Biological Activity
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a benzofuran core and multiple methoxy substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 486.5 g/mol. The compound's unique structural features include:
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Ketone, sulfonate, and methoxy groups |
| Stereochemistry | (Z) configuration |
Biological Activity
The biological activity of this compound has been explored through various studies. Its structural components suggest potential activities including:
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant capabilities due to their ability to scavenge free radicals.
- Anticancer Activity : The benzofuran core is known for its anticancer properties, with studies indicating that derivatives can inhibit tumor growth.
- Antimicrobial Effects : The presence of the sulfonate group may enhance antibacterial activity against various pathogens.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The trimethoxybenzylidene group can interact with enzymes, potentially inhibiting their activity.
- DNA Intercalation : The benzofuran structure may intercalate with DNA, affecting gene expression and cellular function.
- Enhanced Solubility : The sulfonate group increases the compound's solubility and bioavailability.
Case Studies and Research Findings
Research has demonstrated the biological potential of related compounds. For instance:
- Curcumin Analogues : Similar compounds have shown significant antioxidant and anticancer activities in vitro and in vivo studies.
- Benzofuran Derivatives : Studies on benzofuran derivatives have indicated antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Curcumin | Diarylheptanoid | Antioxidant, anticancer |
| Benzofuran Derivative A | Benzofuran core | Anticancer |
| Sulfonamide Compound B | Sulfonamide group | Antibacterial activity |
| Trimethoxyphenol C | Multiple methoxy substituents | Anti-inflammatory effects |
Potential Applications
The potential applications of this compound include:
- Medicinal Chemistry : As a candidate for drug development targeting cancer and microbial infections.
- Material Science : Due to its photonic properties suitable for optoelectronic devices.
- Research Applications : As a model compound for studying the interaction of benzofurans with biological systems.
Q & A
Q. Basic Research Focus
X-ray Crystallography : Definitive confirmation via single-crystal analysis (if crystals are obtainable) .
NOESY NMR : Detect spatial proximity between the benzylidene proton and the benzofuran carbonyl group .
IR Spectroscopy : Compare C=O stretching frequencies (Z-configuration typically shows lower wavenumbers due to conjugation) .
Troubleshooting :
- If crystallization fails, use computational modeling (e.g., Gaussian 16) to simulate and compare (Z)/(E) NMR spectra .
How can researchers mitigate degradation of the benzenesulfonate group during long-term storage?
Q. Basic Research Focus
Storage Conditions :
- Temperature : -20°C in amber vials to prevent photolysis .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonate ester .
Stability Testing :
- Monitor via HPLC (C18 column, acetonitrile/water gradient) every 3 months for degradation peaks .
- Compare fresh vs. aged samples using TLC to detect hydrolysis byproducts .
What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
ADME Prediction :
- SwissADME : Input SMILES string to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., COX-2) using GROMACS .
Docking Studies :
- AutoDock Vina for virtual screening against PDB structures (e.g., 6COX for cyclooxygenase) .
Validation : Correlate computational results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
What strategies improve regioselectivity in functionalizing the benzofuran core?
Q. Advanced Research Focus
Directing Groups : Introduce temporary substituents (e.g., nitro groups at C5) to steer electrophilic attacks to C6 .
Metal-Mediated C-H Activation : Use Pd-catalyzed conditions for selective arylation .
Microwave-Assisted Synthesis : Enhance reaction rates and selectivity via controlled dielectric heating .
Case Study :
- Bromination at C6 achieved using NBS (N-bromosuccinimide) in CCl₄ under UV light, yielding >80% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
